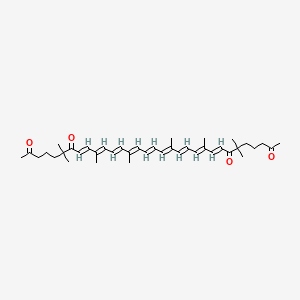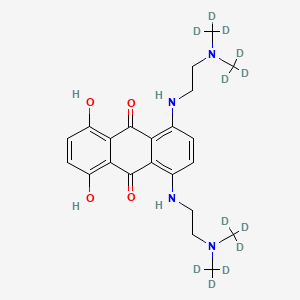
1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family This compound is characterized by its unique structure, which includes multiple amino and hydroxyl groups attached to an anthracene backbone The presence of deuterium atoms (denoted by d3) in the methyl groups adds to its distinctiveness
准备方法
The synthesis of 1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione typically involves multiple steps. The process begins with the preparation of the anthracene backbone, followed by the introduction of hydroxyl groups at the 5 and 8 positions. The amino groups are then added through a series of substitution reactions, where the deuterium-labeled methyl groups are incorporated. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Major products formed from these reactions include quinones, hydroquinones, and substituted derivatives.
科学研究应用
1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The presence of hydroxyl and amino groups allows it to form hydrogen bonds and other interactions with biomolecules, influencing their function and activity. The pathways involved may include oxidative stress, apoptosis, and inhibition of microbial growth.
相似化合物的比较
Compared to other anthraquinone derivatives, 1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione is unique due to the presence of deuterium-labeled methyl groups. Similar compounds include:
1,4-Diaminoanthraquinone: Lacks the deuterium labeling and has different substitution patterns.
5,8-Dihydroxy-1,4-naphthoquinone: A simpler structure with fewer amino groups.
Anthraquinone-2-sulfonic acid: Contains a sulfonic acid group instead of amino groups. The uniqueness of this compound lies in its specific substitution pattern and the incorporation of deuterium atoms, which can influence its chemical and biological properties.
属性
分子式 |
C22H28N4O4 |
|---|---|
分子量 |
424.6 g/mol |
IUPAC 名称 |
1,4-bis[2-[bis(trideuteriomethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O4/c1-25(2)11-9-23-13-5-6-14(24-10-12-26(3)4)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3/i1D3,2D3,3D3,4D3 |
InChI 键 |
DBAMBJQJKDHEQX-MGKWXGLJSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(CCNC1=C2C(=C(C=C1)NCCN(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)C3=C(C=CC(=C3C2=O)O)O)C([2H])([2H])[2H] |
规范 SMILES |
CN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


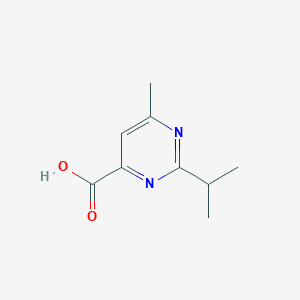
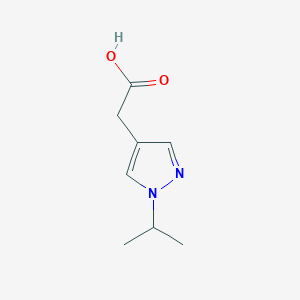
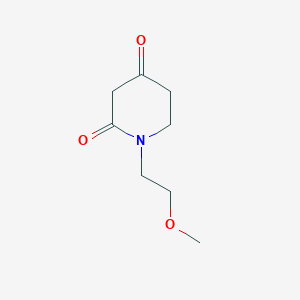
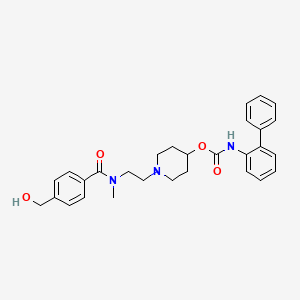
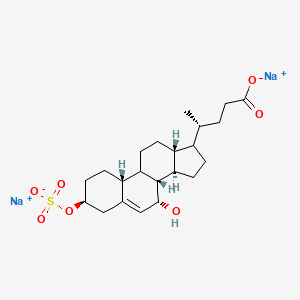
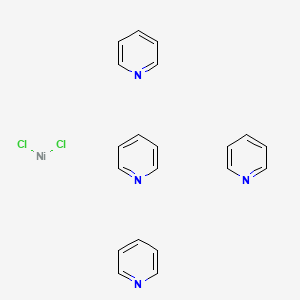
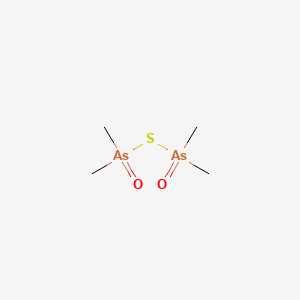

![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)
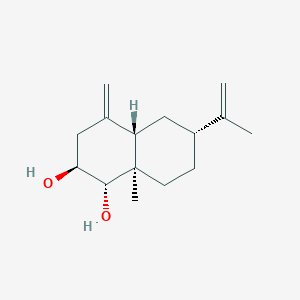
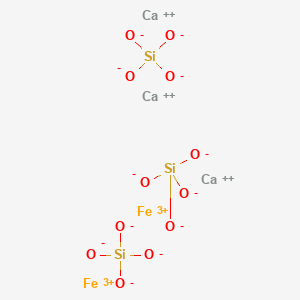
![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)
